molecular formula C13H12FN3OS B2647486 N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide CAS No. 1251624-77-7

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide

Cat. No. B2647486
CAS RN: 1251624-77-7
M. Wt: 277.32
InChI Key: HMDJZFUCLRAVGB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity

The compound synthesized from 6-Fluorobenzo[b]pyran-4-one demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Synthesis, Molecular Modeling, and Anticancer Screening of Some New Imidazothiadiazole Analogs

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds exhibited potent cytotoxic results against breast cancer, with derivatives showing powerful cytotoxic results compared to 5-fluorouracil (Abu-Melha, 2021).

Anticonvulsant Activity

Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents

The synthesized compounds showed moderate anticonvulsant activity. 4-Bromophenyl acetamide, in particular, significantly extended the latency period, reduced the duration of seizures, reduced the lethality of laboratory animals by 80%, and by 2.5 times the severity of seizures (Severina et al., 2020).

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors

The compounds in this study showed potent thrombin inhibition with K(i) values ranging from 0.9-33.9 nM, indicating their potential as thrombin inhibitors (Lee et al., 2007).

Anti-inflammatory Activity

Synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity

Eight derivatives were synthesized and assayed for anti-inflammatory activity. Among them, compounds 10a, 10b, and 10d showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-9-5-13(16-8-15-9)19-7-12(18)17-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDJZFUCLRAVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide

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